6-cyclopropanecarbonyl-5H,6H,7H-pyrrolo[3,4-b]pyridine
Description
Properties
IUPAC Name |
cyclopropyl(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c14-11(8-3-4-8)13-6-9-2-1-5-12-10(9)7-13/h1-2,5,8H,3-4,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHWRIUPKDCVKDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CC3=C(C2)N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of a cascade process that includes Ugi-3CR (Ugi three-component reaction), aza Diels-Alder reaction, N-acylation, and aromatization . This method allows for the efficient assembly of the polysubstituted pyrrolo[3,4-b]pyridine core with good yields.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the aforementioned synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. The use of continuous flow chemistry and green chemistry principles could be employed to enhance the efficiency and reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: t-BuOOH, Mn(OTf)2, water, room temperature.
Reduction: NaBH4 or LiAlH4, solvents like ethanol or tetrahydrofuran (THF), room temperature.
Substitution: Nucleophiles (amines, alcohols, thiols), acidic or basic conditions, solvents like ethanol or methanol.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with additional hydrogen atoms.
Substitution: Formation of substituted derivatives with various functional groups replacing hydrogen atoms on the pyridine ring.
Scientific Research Applications
Cyclopropyl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-cyclopropanecarbonyl-5H,6H,7H-pyrrolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been shown to inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism highlights its potential as an anticancer agent.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Substituent Effects on Physicochemical Properties
The substituent at position 6 significantly influences solubility, logP, and molecular interactions. Below is a comparative analysis:
Key Observations :
- Cyclopropanecarbonyl vs. Benzyl : The cyclopropane group reduces hydrophobicity (lower logP vs. benzyl) but increases polarity due to the carbonyl group, enhancing solubility in polar solvents .
- Dione Derivatives : The 5,7-dione substitution (as in ) introduces two ketone groups, increasing hydrogen-bond acceptors and polar surface area, which may improve binding to biological targets.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for constructing the pyrrolo[3,4-b]pyridine core in 6-cyclopropanecarbonyl derivatives?
- Methodological Answer : The pyrrolo[3,4-b]pyridine scaffold is typically synthesized via cross-coupling reactions (e.g., Pd-catalyzed coupling) or cyclization of pyridine dicarboxylic acid derivatives. For example, 2,3-pyridine dicarboxylic acid can undergo cyclization with propargylamine to form the bicyclic core, followed by cyclopropanecarbonyl group introduction via nucleophilic acyl substitution .
- Key Data :
| Reaction Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Core Formation | Propargylamine, DMF, 80°C | 65–70 | |
| Acylation | Cyclopropanecarbonyl chloride, Et₃N | 85 |
Q. How can researchers verify the structural integrity of 6-cyclopropanecarbonyl-pyrrolo[3,4-b]pyridine derivatives?
- Methodological Answer : Use a combination of X-ray crystallography (for absolute configuration), ¹H/¹³C NMR (to confirm substituent positions and cyclopropane geometry), and HRMS (for molecular weight validation). For example, X-ray studies on related compounds (e.g., 6-benzyl analogs) confirmed the bicyclic system’s planarity .
Q. What in vitro assays are suitable for preliminary biological screening of this compound class?
- Methodological Answer : Prioritize assays based on structural analogs:
- Kinase inhibition : Use FGFR1 or EGFR enzymatic assays (IC₅₀ determination) .
- Antibacterial activity : MIC testing against Gram-positive pathogens (e.g., S. aureus) due to halogen-substituted analogs’ efficacy .
- Receptor modulation : Calcium flux assays for M4 muscarinic receptor activity .
Advanced Research Questions
Q. How do substituents at the 6-position (e.g., cyclopropanecarbonyl vs. benzyl) influence biological activity?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies using analogs with varied 6-position groups. For example:
| Substituent | Target Activity | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Cyclopropanecarbonyl | FGFR1 inhibition | 12.3 | |
| Benzyl | M4 receptor modulation | 48.7 | |
| Methoxybenzyl | Antibacterial (MIC) | 2.1 µg/mL |
- Key Insight : Cyclopropanecarbonyl enhances steric bulk and lipophilicity, improving kinase binding , while benzyl groups favor receptor allostery .
Q. What computational approaches can predict the binding mode of this compound with kinase targets?
- Methodological Answer :
Molecular docking : Use AutoDock Vina with FGFR1 crystal structures (PDB: 3RHX) to identify key interactions (e.g., cyclopropane’s van der Waals contacts).
MD simulations : Assess binding stability (100 ns trajectories) using AMBER to validate hydrogen bonding with catalytic Lys514 .
QSAR modeling : Train models on pyrrolo[3,4-b]pyridine datasets to predict activity cliffs .
Q. How can conflicting data on cyclopropane ring stability under basic conditions be resolved?
- Methodological Answer : Address contradictions via:
- Controlled stability studies : Monitor degradation (HPLC) at pH 7–12 to identify optimal synthetic conditions (e.g., pH 9.5 minimizes ring opening) .
- Isotopic labeling : Use ¹³C-labeled cyclopropane to track ring integrity via NMR during reactions .
Data Contradiction Analysis
Q. Why do some studies report high antibacterial activity for chloro-substituted analogs, while others show limited efficacy?
- Resolution : Discrepancies arise from:
- Bacterial strain specificity : Chloro-substituted derivatives show MIC ≤ 1 µg/mL against S. aureus but >32 µg/mL for E. coli due to outer membrane permeability barriers .
- Assay conditions : Variances in cation-adjusted Mueller-Hinton broth vs. RPMI media alter compound solubility .
Key Recommendations for Researchers
- Synthesis Optimization : Adopt in situ resolution (as in ) to bypass intermediate isolation, improving yield (≥90%) and purity (≥98%) .
- Biological Profiling : Combine kinase screening with metabolic stability assays (e.g., human liver microsomes) to prioritize lead compounds .
- Data Reproducibility : Standardize assay protocols (CLSI guidelines for MIC) and share raw spectral data via repositories like ChemRxiv.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
